

An In-depth Technical Guide to Fluphenazine-d8: Chemical Structure and Synthesis Pathway

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Compound of Interest

Compound Name: Fluphenazine-d8

Cat. No.: B12404591

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthesis pathway for **Fluphenazine-d8**, a deuterated analog of the potent antipsychotic drug Fluphenazine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure

Fluphenazine-d8 is a stable isotope-labeled version of Fluphenazine, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This isotopic labeling is a valuable tool in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the drug and its metabolites using mass spectrometry.

The chemical structure of **Fluphenazine-d8** is:

IUPAC Name: 2-(2,2,3,3,5,5,6,6-octadeuterio-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol[1]

Chemical Formula: C₂₂H₁₈D₈F₃N₃OS

Quantitative Data

A summary of the key quantitative data for **Fluphenazine-d8** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₈ D ₈ F ₃ N ₃ OS	[2]
Molecular Weight	445.57 g/mol	[2]
Exact Mass	445.22508209 Da	[1]
Isotopic Enrichment	97.8%	
Purity (HPLC)	99.12%	
Appearance	Off-white to light yellow solid	

Synthesis Pathway

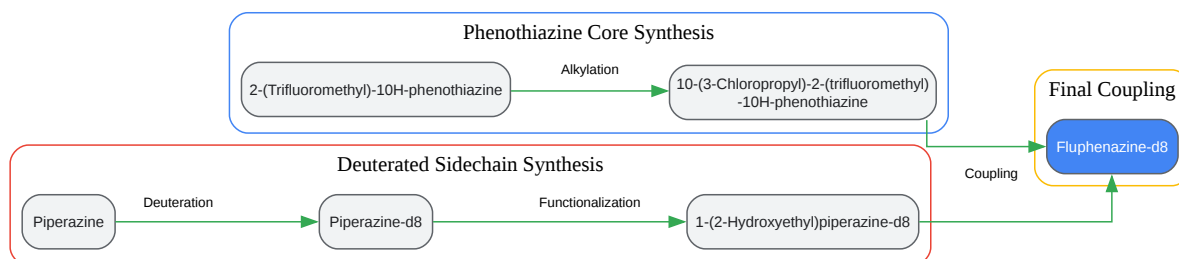
The synthesis of **Fluphenazine-d8** involves a multi-step process culminating in the coupling of a deuterated piperazine moiety with the phenothiazine core structure. While a specific detailed protocol for the synthesis of the octadeuterated form is not readily available in published literature, a plausible pathway can be constructed based on established synthetic routes for Fluphenazine and its deuterated analogs.[3][4][5]

A key step in this synthesis is the preparation of the deuterated intermediate, piperazine-d8. This can be achieved through methods such as the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride.

The overall synthesis can be visualized as a two-stage process:

- **Synthesis of the Piperazine-d8 sidechain:** This involves the preparation of a piperazine ring with eight deuterium atoms, followed by its functionalization to enable coupling with the phenothiazine core.
- **Coupling Reaction:** The deuterated piperazine derivative is then reacted with 2-(trifluoromethyl)-10H-phenothiazine, which has been appropriately activated, to form the final **Fluphenazine-d8** molecule.

The following diagram illustrates a logical relationship for the synthesis of **Fluphenazine-d8**:



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A logical workflow for the synthesis of **Fluphenazine-d8**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Fluphenazine-d8** is proprietary and not publicly available, the following outlines a general methodology based on the synthesis of similar deuterated phenothiazine derivatives.^{[3][4][5]}

1. Synthesis of Piperazine-d8:

The synthesis of piperazine-d8 can be achieved through various methods, with a common approach being the reduction of pyrazine with a deuterated reducing agent.

- **Reaction:** Pyrazine is reduced using a strong deuterating agent such as lithium aluminum deuteride (LiAlD₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
- **Procedure:** A solution of pyrazine in dry THF is added dropwise to a stirred suspension of LiAlD₄ in THF under an inert atmosphere (e.g., argon or nitrogen) and at a controlled temperature (e.g., 0 °C). The reaction mixture is then typically refluxed to ensure complete reduction.
- **Workup:** After the reaction is complete, the excess reducing agent is quenched cautiously with D₂O, followed by the addition of an aqueous base (e.g., NaOH solution). The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an

organic solvent (e.g., diethyl ether), and the combined organic extracts are dried over an anhydrous salt (e.g., Na_2SO_4) and concentrated under reduced pressure to yield piperazine-d8.

2. Synthesis of 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine:

This intermediate is prepared by the alkylation of 2-(trifluoromethyl)-10H-phenothiazine.

- **Reaction:** 2-(Trifluoromethyl)-10H-phenothiazine is reacted with a suitable three-carbon linker containing a leaving group, such as 1-bromo-3-chloropropane, in the presence of a base.
- **Procedure:** To a solution of 2-(trifluoromethyl)-10H-phenothiazine in a suitable solvent (e.g., acetone or DMF), a base such as potassium carbonate or sodium hydride is added. The mixture is stirred, and then 1-bromo-3-chloropropane is added. The reaction is typically heated to facilitate the alkylation.
- **Workup:** After the reaction is complete, the mixture is cooled, and water is added. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.

3. Synthesis of **Fluphenazine-d8**:

The final step involves the coupling of the deuterated piperazine sidechain with the phenothiazine core.

- **Reaction:** 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is reacted with a functionalized piperazine-d8 derivative, such as 1-(2-hydroxyethyl)piperazine-d8, in the presence of a base.
- **Procedure:** A mixture of 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, 1-(2-hydroxyethyl)piperazine-d8, and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., DMF or acetonitrile) is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

- **Workup and Purification:** Upon completion, the reaction mixture is cooled and poured into water. The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude **Fluphenazine-d8** is then purified using column chromatography on silica gel to yield the final product.

Characterization: The final product should be thoroughly characterized using techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm the molecular weight and isotopic incorporation, and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) to confirm the structure and the positions of deuterium labeling.

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